9H-Cyclohepta[d]pyrimidine
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Overview
Description
9H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 9H-Cyclohepta[d]pyrimidine involves the reaction of urea with a β-ketoester to form 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione. This intermediate can then be alkylated at the N-1 position with various alkylating agents such as chloromethyl ether, allyl bromide, and benzyl bromide to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9H-Cyclohepta[d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the N-1 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like chloromethyl ether .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation at the N-1 position can yield various N-alkyl derivatives .
Scientific Research Applications
9H-Cyclohepta[d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 9H-Cyclohepta[d]pyrimidine derivatives, particularly as NNRTIs, involves binding to the hydrophobic pocket within the polymerase domain of the p66 subunit of HIV-1 reverse transcriptase. This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
9-Phenylcyclohepta[d]pyrimidine-2,4-dione: A derivative with potent NNRTI activity.
7,9-Dialkylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione: Another heterocyclic compound with a similar structure.
Uniqueness
9H-Cyclohepta[d]pyrimidine is unique due to its seven-membered ring fused to a pyrimidine ring, which provides a rigid and conformationally restricted structure. This rigidity enhances its binding affinity to biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
264-96-0 |
---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
9H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-4,6-7H,5H2 |
InChI Key |
UQBSJXQJEWYYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=CN=CN=C21 |
Origin of Product |
United States |
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